(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
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Description
(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a useful research compound. Its molecular formula is C19H15ClN4O3 and its molecular weight is 382.8. The purity is usually 95%.
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Biological Activity
(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 397.83 g/mol
- Density: Approximately 1.36 g/cm³ (predicted) .
- pKa: 8.87 ± 0.46 (predicted) .
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antibacterial properties. A study highlighted that certain pyrazole derivatives showed strong bactericidal effects against various bacterial strains, including those forming biofilms. The mechanisms involved include disruption of biofilm formation and inhibition of quorum sensing (QS) pathways, which are critical for bacterial communication and virulence .
Table 1: Antibacterial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain | Mechanism |
---|---|---|---|
3a | 15 | E. coli | Biofilm disruption |
5a | 10 | S. aureus | QS inhibition |
6 | 20 | P. aeruginosa | Bactericidal |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with several studies indicating their efficacy in reducing inflammation markers. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in inflammatory responses .
Case Study:
In a controlled experiment, a derivative of the compound was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, suggesting a promising avenue for therapeutic applications in inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 12 | Apoptosis induction |
HeLa (cervical cancer) | 15 | Cell cycle arrest |
A549 (lung cancer) | 10 | Inhibition of proliferation |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound interacts effectively with enzymes involved in inflammation and cancer progression, providing a theoretical basis for its biological activities .
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-19(26)13-8-6-12(7-9-13)11-21-24-18(25)17-10-16(22-23-17)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWWTNZCARJAT-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.